molecular formula C22H23ClN8O2S B2589938 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione CAS No. 850914-46-4

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Cat. No. B2589938
CAS RN: 850914-46-4
M. Wt: 498.99
InChI Key: JHYWPOURVNIDRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. The International Chemical Identifier (InChI) for a similar compound is provided , which gives a detailed description of the molecular structure.

Scientific Research Applications

Cardiovascular Activity

Research has shown that derivatives of piperazine-substituted purine diones exhibit significant cardiovascular effects. Specifically, compounds with variations in the alkylamino substituent demonstrated prophylactic antiarrhythmic activity and hypotensive effects. These compounds have weak affinity for alpha1- and alpha2-adrenoreceptors, indicating their potential in cardiovascular disease treatment or management (Chłoń-Rzepa et al., 2004).

Anti-Inflammatory and Analgesic Agents

Another study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects. These findings suggest a promising avenue for developing new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Antiasthmatic Activity

Xanthene derivatives, including some with the piperazine structure, were synthesized and tested for their antiasthmatic activity. These compounds demonstrated significant vasodilatory and antiasthmatic effects, highlighting their potential in treating asthma through modulation of phosphodiesterase 3 inhibitors (Bhatia et al., 2016).

Anticonvulsant Activity

A study on pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents revealed that certain compounds exhibit significant protective effects against seizures. The research underlines the potential mechanism of action involving sodium and L-type calcium channel blocking, suggesting these derivatives as promising candidates for antiepileptic drug development (Rybka et al., 2017).

Antiproliferative Effect Against Cancer Cell Lines

The antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines was evaluated. Some derivatives showed significant activity, indicating their potential as cancer therapeutic agents (Mallesha et al., 2012).

Mycobacterium tuberculosis Inhibition

A study on purine linked piperazine derivatives identified potent inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt peptidoglycan biosynthesis. This discovery opens new avenues for tuberculosis treatment, showing higher potency compared to existing drugs (Konduri et al., 2020).

properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN8O2S/c1-28-18-17(19(32)27-22(28)33)31(12-13-34-20-24-6-3-7-25-20)21(26-18)30-10-8-29(9-11-30)16-5-2-4-15(23)14-16/h2-7,14H,8-13H2,1H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYWPOURVNIDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

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